![molecular formula C11H16N2O2 B4185173 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane](/img/structure/B4185173.png)
1-[(5-methyl-3-isoxazolyl)carbonyl]azepane
説明
1-[(5-methyl-3-isoxazolyl)carbonyl]azepane, also known as MIACA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIACA is a seven-membered ring compound that contains an isoxazole and an azepane ring.
科学的研究の応用
1-[(5-methyl-3-isoxazolyl)carbonyl]azepane has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane has also been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease and other cognitive disorders.
作用機序
The exact mechanism of action of 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane is not fully understood. However, it is believed that 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane exerts its effects by modulating the activity of various neurotransmitters in the brain, including GABA, glutamate, and acetylcholine.
Biochemical and Physiological Effects:
1-[(5-methyl-3-isoxazolyl)carbonyl]azepane has been shown to exhibit potent anticonvulsant, analgesic, and anti-inflammatory activities. 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and other cognitive disorders. 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane has been shown to modulate the activity of various neurotransmitters in the brain, including GABA, glutamate, and acetylcholine.
実験室実験の利点と制限
One of the advantages of 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane is its potent pharmacological activity, which makes it a promising candidate for the development of new therapeutic agents. However, 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane is a relatively complex compound, which makes its synthesis challenging. Additionally, the exact mechanism of action of 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane is not fully understood, which makes it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for the study of 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane. One area of research is the development of new therapeutic agents based on 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane. Another area of research is the study of the mechanism of action of 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane and its effects on various neurotransmitters in the brain. Additionally, the development of new synthesis methods for 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane could help to overcome some of the challenges associated with its synthesis. Finally, the study of 1-[(5-methyl-3-isoxazolyl)carbonyl]azepane's effects on cognitive function and memory could lead to the development of new treatments for cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
azepan-1-yl-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-9-8-10(12-15-9)11(14)13-6-4-2-3-5-7-13/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEOFEGUAHQZLJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-ethoxy-3-[(6-fluoro-2-methyl-3,4-dihydro-1(2H)-quinolinyl)carbonyl]-2H-chromen-2-one](/img/structure/B4185091.png)
![4-[(3,4-dimethoxyphenyl)sulfonyl]-N-propyl-1-piperazinecarbothioamide](/img/structure/B4185095.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4185104.png)
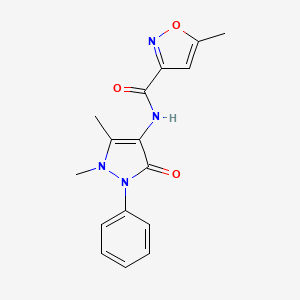
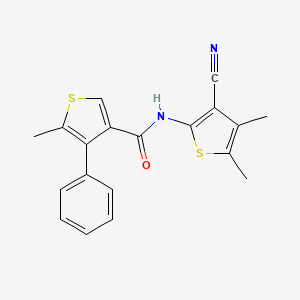
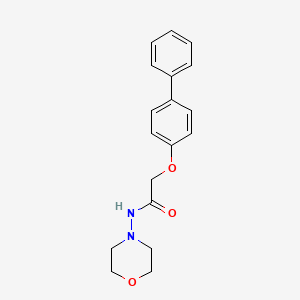
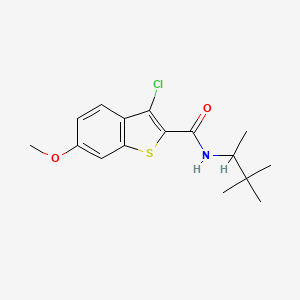
![N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4185151.png)
![2-(4-bromo-2-chlorophenoxy)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4185153.png)
![2-fluoro-N-[3-oxo-3-({[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}amino)propyl]benzamide](/img/structure/B4185160.png)
![5-bromo-N-[4-(1-piperidinylcarbonyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4185167.png)
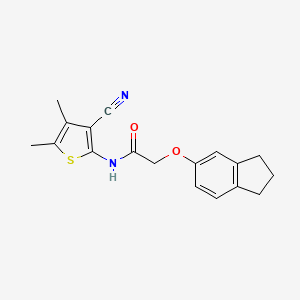
![ethyl 5-acetyl-2-{[(5-bromo-2-thienyl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4185180.png)
![8-(4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4185192.png)